molecular formula C12H16O4 B13803945 2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid

2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid

Cat. No.: B13803945
M. Wt: 224.25 g/mol
InChI Key: OELOAKIFBLVQNF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-hydroxy-3-(p-methoxyphenyl)propionic acid (CAS: 64284-35-1) is a substituted propionic acid derivative with the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol . Its structure features:

  • A p-methoxyphenyl group at the 3-position.
  • Dimethyl groups at the 2-position.
  • A hydroxyl group at the 3-position.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

3-hydroxy-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C12H16O4/c1-12(2,11(14)15)10(13)8-4-6-9(16-3)7-5-8/h4-7,10,13H,1-3H3,(H,14,15)

InChI Key

OELOAKIFBLVQNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)OC)O)C(=O)O

Origin of Product

United States

Preparation Methods

Aldol Condensation Using Catalytic Methods

A key synthetic route to hydroxy-substituted 2,2-dimethylpropionic acid derivatives involves aldol condensation between isobutyraldehyde and formaldehyde, catalyzed by bicyclic amidine catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method yields 2,2-dimethyl-3-hydroxypropanal intermediates, which can be further functionalized to obtain the target hydroxypropionic acids.

Reaction Conditions and Catalyst Details:

  • Catalyst: DBU or related bicyclic amidines with strong basicity due to pi-conjugation on nitrogen atoms.
  • Reactants: Isobutyraldehyde and 37% formalin (aqueous formaldehyde solution).
  • Molar Ratio: Formaldehyde to isobutyraldehyde of approximately 1.1–1.3:1.
  • Catalyst Loading: 0.5–10 mol% relative to isobutyraldehyde, preferably 1–3 mol%.
  • Temperature: Mild conditions, typically 30–50 °C, optimally 35 °C.
  • Reaction Time: 10–100 minutes, preferably 35–50 minutes.

Process Summary:

The condensation reaction proceeds efficiently under these mild conditions, producing 2,2-dimethyl-3-hydroxypropanal with high conversion (>99%) and selectivity (>98%). After reaction completion, unreacted aldehyde is removed by distillation; the product precipitates upon cooling and addition of deionized water, allowing filtration and isolation of the solid product.

Representative Experimental Data:

Parameter Value
Formaldehyde (37% formalin) 170 g (2.12 mol)
Isobutyraldehyde 144 g (2.0 mol)
DBU Catalyst 2.8 g (0.02 mol)
Reaction Temperature 35 °C
Reaction Time 1 hour
Product Yield 199.3 g (2,2-pentaldol)
Conversion Efficiency 99.3% (isobutyraldehyde)
Selectivity 98.4% (hydroxy pivalaldehyde)
Product Melting Point 89–90 °C

Mechanistic Insight:

The bicyclic amidine catalyst enhances the nucleophilicity of the aldehyde via base catalysis, facilitating the aldol condensation with formaldehyde. The catalyst’s recyclability and mild reaction conditions reduce side reactions such as disproportionation, improving yield and purity.

Synthesis via Modified Cinnamic Acid Derivatives

Another approach to synthesizing 3-hydroxy-3-(p-methoxyphenyl)propionic acid derivatives involves the transformation of methoxy-substituted cinnamic acids through acid-catalyzed addition reactions.

Key Points:

  • Methoxyl substituents on the phenyl ring are critical for successful reaction progress.
  • Phosphoric acid has been used as a catalyst for addition reactions on cinnamic acid derivatives bearing methoxy groups.
  • The position of methoxyl groups affects the reaction outcome; para-methoxy substitution favors product formation.
  • The reaction proceeds via electrophilic addition or nucleophilic addition mechanisms to the double bond of cinnamic acid, yielding hydroxy-substituted propionic acid derivatives.

This method is particularly useful for diarylpropionic acid derivatives but can be adapted for mono-aryl systems such as the p-methoxyphenyl substituted hydroxypropionic acid.

General Aldol Reaction Using LDA and Organolithium Bases

In related synthetic protocols, lithium diisopropylamide (LDA) and n-butyllithium (n-BuLi) have been used to deprotonate propionic acid derivatives, which then react with methoxy-substituted aromatic aldehydes or ketones to form hydroxy-substituted propionic acids.

Typical Procedure:

  • Deprotonation of propionic acid derivative with LDA/n-BuLi at low temperature.
  • Reaction with 3-(p-methoxyphenyl) substituted electrophiles.
  • Work-up and purification to isolate the aldol product.

Example Data:

  • Yield: ~86%
  • Melting point: 96–98 °C
  • IR and NMR data confirm the hydroxy and aromatic substitution pattern.

Physical and Chemical Properties Relevant to Preparation

Understanding the physical properties of 2,2-dimethyl-3-hydroxy-3-(p-methoxyphenyl)propionic acid aids in optimizing synthesis and purification:

Property Measured Value
Molecular Weight ~204.27 g/mol (for related derivatives)
Melting Point 48.0–54.9 °C (similar hydroxypropionic acids)
Boiling Point ~283 °C at 1013 hPa
Vapor Pressure ~0.03 hPa at 20 °C
Water Solubility High (~270,000 mg/L at 25 °C)
Partition Coefficient (Log P) ~0.86 (moderately hydrophilic)

These properties influence reaction solvent choice, crystallization, and isolation methods.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield/Selectivity Notes
Aldol condensation with DBU Isobutyraldehyde, formaldehyde, DBU 30–50 °C, 10–60 min, aqueous formalin >99% conversion, >98% selectivity Mild, recyclable catalyst, easy work-up
Acid-catalyzed addition on cinnamic acid Methoxy-substituted cinnamic acid, phosphoric acid Acidic conditions, moderate temp Moderate to high yields Methoxy substitution essential
Organolithium base aldol reaction LDA, n-BuLi, methoxyphenyl electrophile Low temperature, inert atmosphere ~86% yield Requires strict anhydrous conditions

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of 2,2-Dimethyl-3-oxo-3-(P-methoxyphenyl)propionic acid.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of 2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid often involves structural modifications of related compounds. For instance, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized to enhance their efficacy as histone deacetylase inhibitors (HDACIs). These modifications have demonstrated significant antiproliferative activity against cancer cell lines, such as HeLa cells, with IC50 values ranging from 0.69 to 11 μM, compared to doxorubicin's IC50 of 2.29 μM .

Anticancer Properties

Research indicates that derivatives of this compound exhibit potent anticancer properties. A series of compounds derived from this acid have been shown to selectively inhibit the proliferation of colon cancer cells. The structure-activity relationship suggests that specific modifications can enhance their effectiveness as anticancer agents .

Histone Deacetylase Inhibition

The compound has been identified as a promising HDACI, which plays a crucial role in cancer therapy by altering gene expression through histone modification. The ability to inhibit HDACs can lead to increased acetylation of histones, resulting in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .

Case Studies

Several studies have highlighted the therapeutic potential of this compound derivatives:

  • Study on HeLa Cells : A study demonstrated that specific derivatives exhibited significant antiproliferative effects on HeLa cells, suggesting potential for development into anticancer drugs .
  • Chromatin Remodeling : Research has shown that compounds derived from this acid can facilitate chromatin remodeling, enhancing the efficacy of existing chemotherapeutics when used in combination therapies .

Comparative Data Table

Compound NameActivity TypeIC50 (μM)Reference
DoxorubicinStandard Chemotherapy2.29
2-Dimethyl DerivativeHDAC Inhibition0.69 - 11
Methyl Ester DerivativeAnticancer ActivityVaries

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Features
2,2-Dimethyl-3-hydroxy-3-(p-methoxyphenyl)propionic acid C₁₂H₁₆O₄ - 2,2-Dimethyl
- 3-Hydroxy
- p-Methoxyphenyl
Enhanced steric hindrance; potential for hydrogen bonding and lipophilicity .
3-(p-Methoxyphenyl)propionic acid C₁₀H₁₂O₃ - p-Methoxyphenyl Simpler structure; LogP <5, good membrane permeability .
(R)-3-Amino-3-(p-methoxyphenyl)propionic acid C₁₀H₁₃NO₃ - p-Methoxyphenyl
- 3-Amino
Amino group enhances polarity; potential for ionic interactions .
2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid C₁₆H₁₆O₄ - 2-Hydroxy
- 3-Methoxy
- 3,3-Diphenyl
Bulky diphenyl groups; reduced solubility but increased hydrophobic binding .

Molecular Interactions and Bioactivity

Protein Binding Affinity

  • 3-(p-Methoxyphenyl)propionic acid exhibits strong interactions with Bcl-2 (binding energy: -5.8 kcal/mol) and caspase-3 (-4.0 kcal/mol), surpassing oleic acid in caspase-3 inhibition .
  • Inference for Target Compound: The hydroxyl and dimethyl groups in this compound may enhance hydrogen bonding (e.g., with ASP 103 in Bcl-2) or steric effects, altering binding kinetics compared to its non-hydroxylated analog.

Pharmacokinetic Properties

  • Lipophilicity: 3-(p-Methoxyphenyl)propionic acid has a LogP <5, indicating moderate lipophilicity and membrane permeability .
  • Metabolism: Propionic acid derivatives are generally non-inhibitors of CYP450 enzymes, except for weak CYP1A2 inhibition . The hydroxyl group in the target compound could introduce phase II metabolism pathways (e.g., glucuronidation).

Biological Activity

2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid, often referred to in research contexts as a derivative of hydroxypropionic acid, has garnered attention for its potential biological activities, particularly in the realm of cancer research and metabolic modulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by a dimethyl group and a methoxyphenyl moiety, which contribute to its biological properties. The synthesis typically involves structural modifications of related compounds, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. Various derivatives have been synthesized to explore their effects on cell proliferation and apoptosis.

Antiproliferative Activity

Recent studies have focused on the antiproliferative effects of this compound and its derivatives against cancer cell lines. Notably:

  • Inhibition of Colon Cancer Cells : A series of synthesized compounds demonstrated selective inhibition of HCT-116 colon cancer cells. The IC50 values ranged from 0.12 mg/mL to 0.81 mg/mL , with the most potent derivatives (7a and 7g) showing the highest activity at 0.12 mg/mL .
CompoundIC50 (mg/mL)Cell Line
7a0.12HCT-116
7g0.12HCT-116
7d0.81HCT-116

The selectivity of these compounds was confirmed through tests on normal HEK-293 cells, indicating that the activity was specific to cancerous cells .

The mechanism behind the antiproliferative effects appears to involve the modulation of heat shock proteins (Hsp90) and TRAP1-mediated signaling pathways. Molecular docking studies suggest that these compounds may interfere with critical cellular processes involved in cancer cell survival and proliferation .

Apoptotic Activity

In addition to inhibiting cell proliferation, these compounds also induce apoptosis in cancer cells. Staining with DAPI (4′,6-diamidino-2-phenylindole) revealed significant nuclear disintegration in treated cells compared to control groups, indicating that these compounds promote programmed cell death .

Case Studies

A notable case study involved the administration of various derivatives in vitro, where researchers observed:

  • DNA Fragmentation : Treated cells exhibited clear DNA fragmentation and chromatin condensation.
  • Cell Viability Reduction : The viability assays demonstrated a marked decrease in viable cells post-treatment with the most active derivatives.

Broader Biological Effects

Beyond cancer research, there is emerging interest in the metabolic effects of this compound:

  • Effects on Muscle Function : Preliminary studies suggest that related compounds may influence muscle strength and endurance in animal models, indicating potential applications in metabolic health .

Q & A

Q. What spectroscopic and analytical methods are recommended for structural characterization of 2,2-dimethyl-3-hydroxy-3-(p-methoxyphenyl)propionic acid?

To elucidate the structure, employ nuclear magnetic resonance (NMR) for carbon and proton environments, infrared (IR) spectroscopy for functional group identification (e.g., hydroxyl, carboxylic acid), and X-ray crystallography for absolute stereochemical confirmation. For example, IR data from the NIST database (gas-phase spectra) can validate functional group assignments . SMILES strings and InChI keys from related compounds (e.g., 3-(3-methoxyphenyl)propionic acid) provide reference spectral signatures for comparative analysis .

Q. What synthetic routes are documented for preparing this compound and its derivatives?

A common approach involves catalytic hydrogenation of unsaturated precursors using palladium on charcoal and H₂, as demonstrated for structurally similar methoxyphenylpropionic acids . Alternatively, ester hydrolysis under basic conditions (e.g., KOH in methanol/water) can yield the free carboxylic acid from ester precursors, as seen in the synthesis of related propionic acid derivatives . Validate reaction progress using thin-layer chromatography (TLC) and purity via melting point analysis (e.g., Tfus = 376.9 K for 3-(p-methoxyphenyl)propionic acid) .

Q. How can researchers experimentally determine solubility and partition coefficients for this compound?

Use shake-flask methods with octanol/water systems to measure partition coefficients (logP). For solubility, conduct equilibrium solubility studies in buffered aqueous solutions at varying pH levels. Reference the thermodynamic data compilation by NIST, which includes melting points and solubility parameters for structurally analogous compounds .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the catalytic hydrogenation of unsaturated precursors?

Potential issues include catalyst poisoning (e.g., sulfur impurities) or suboptimal reaction conditions. Ensure precursor purity via HPLC-MS and test alternative catalysts (e.g., Raney nickel). Monitor reaction parameters (temperature, H₂ pressure) systematically, as slight deviations can drastically affect yields in methoxyphenylpropionic acid syntheses .

Q. What computational strategies are effective for predicting biological interactions of this compound?

Perform molecular docking simulations (e.g., AutoDock Vina) to assess binding affinities with targets like Bcl-2, TNF-α, or glucocorticoid receptors. For example, 3-(p-methoxyphenyl)-propionic acid showed moderate binding energy (−6.2 to −7.8 kcal/mol) with inflammatory and apoptotic markers . Validate predictions with molecular dynamics simulations to evaluate binding stability under physiological conditions.

Q. How can analytical methods resolve co-elution issues in HPLC or GC-MS for complex mixtures containing this compound?

Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to enhance specificity. For isomers, employ chiral chromatography or derivatization (e.g., esterification with diazomethane) to improve separation. Reference the purity assessment protocols from NIST, which emphasize multi-modal validation (e.g., NMR + MS) .

Q. What structure-activity relationship (SAR) insights exist for modifying this compound to enhance bioactivity?

Modify the methoxy group position (para vs. meta) or introduce methyl substituents on the propionic acid backbone to alter steric and electronic properties. For example, dihydroferulic acid (3-(4-hydroxy-3-methoxyphenyl)propionic acid) exhibits antioxidant activity influenced by hydroxyl positioning . Test derivatives in vitro for cytotoxicity and receptor specificity.

Q. How does this compound’s stability under varying pH and temperature conditions impact experimental design?

Conduct forced degradation studies (e.g., 0.1 M HCl/NaOH, 40–80°C) to identify labile functional groups. For instance, the carboxylic acid group may undergo decarboxylation under acidic conditions, while the methoxy group is stable. Use stability data to optimize storage (e.g., −20°C in inert atmospheres) and reaction buffers .

Methodological Notes

  • Spectral Validation : Cross-reference experimental IR/NMR data with NIST Standard Reference Database entries to confirm assignments .
  • Synthetic Optimization : Use design of experiments (DoE) to systematically vary catalyst loading, solvent polarity, and temperature .
  • Computational Workflows : Combine docking results with ADMET predictions (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetic profiles .

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